Structural Differentiation: Linker Length and Carboxylic Acid Position vs. Analog CAS 1043835-86-4
The target compound differs from the nearest commercially available analog, 2-((3,5-dimethylphenoxy)methyl)thiazole-4-carboxylic acid (CAS 1043835-86-4), in two critical structural parameters: the linker length (ethyl vs. methyl) and the carboxylic acid position (5-carboxylic acid vs. 4-carboxylic acid). The target compound contains a two-carbon ethyl linker between the thiazole ring and the phenoxy group, whereas the comparator employs a single-carbon methyl linker. Additionally, the carboxylic acid group is positioned at C-5 in the target compound versus C-4 in the comparator . These structural differences are significant because the distance between the aromatic ring and the thiazole core, as well as the position of the hydrogen-bond-donating carboxylic acid, are established determinants of molecular recognition in thiazole-based bioactive compounds.
| Evidence Dimension | Molecular structure and substitution pattern |
|---|---|
| Target Compound Data | 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid; ethyl linker; carboxylic acid at C-5 |
| Comparator Or Baseline | 2-((3,5-dimethylphenoxy)methyl)thiazole-4-carboxylic acid (CAS 1043835-86-4); methyl linker; carboxylic acid at C-4 |
| Quantified Difference | Difference in linker: one additional methylene unit (CH₂) in target; difference in carboxylic acid position: C-5 vs. C-4 on the thiazole ring |
| Conditions | Chemical structural analysis; no biological assay data available for direct comparison. |
Why This Matters
These structural differences are expected to alter molecular recognition, binding geometry, and downstream biological activity, making the target compound a non-fungible entity in any structure-activity relationship (SAR) study.
